Cas no 2060044-41-7 (ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1,2thiazolo5,4-bpyridin-5-ylacetate)
ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1,2thiazolo5,4-bpyridin-5-ylacetate Chemical and Physical Properties
Names and Identifiers
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- Isothiazolo[5,4-b]pyridine-5-acetic acid, 3-(hydroxymethyl)-4,6-dimethyl-, ethyl ester
- ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1,2thiazolo5,4-bpyridin-5-ylacetate
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- MDL: MFCD30498684
- Inchi: 1S/C13H16N2O3S/c1-4-18-11(17)5-9-7(2)12-10(6-16)15-19-13(12)14-8(9)3/h16H,4-6H2,1-3H3
- InChI Key: ZBHMJGDWHJBOAU-UHFFFAOYSA-N
- SMILES: C12SN=C(CO)C1=C(C)C(CC(OCC)=O)=C(C)N=2
ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1,2thiazolo5,4-bpyridin-5-ylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-336895-1g |
ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate |
2060044-41-7 | 1g |
$1442.0 | 2023-09-03 | ||
| Enamine | EN300-336895-5g |
ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate |
2060044-41-7 | 5g |
$4184.0 | 2023-09-03 | ||
| Enamine | EN300-336895-10g |
ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate |
2060044-41-7 | 10g |
$6205.0 | 2023-09-03 | ||
| Enamine | EN300-336895-0.05g |
ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate |
2060044-41-7 | 95.0% | 0.05g |
$1212.0 | 2025-03-18 | |
| Enamine | EN300-336895-0.1g |
ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate |
2060044-41-7 | 95.0% | 0.1g |
$1269.0 | 2025-03-18 | |
| Enamine | EN300-336895-0.25g |
ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate |
2060044-41-7 | 95.0% | 0.25g |
$1328.0 | 2025-03-18 | |
| Enamine | EN300-336895-0.5g |
ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate |
2060044-41-7 | 95.0% | 0.5g |
$1385.0 | 2025-03-18 | |
| Enamine | EN300-336895-1.0g |
ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate |
2060044-41-7 | 95.0% | 1.0g |
$1442.0 | 2025-03-18 | |
| Enamine | EN300-336895-2.5g |
ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate |
2060044-41-7 | 95.0% | 2.5g |
$2828.0 | 2025-03-18 | |
| Enamine | EN300-336895-5.0g |
ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate |
2060044-41-7 | 95.0% | 5.0g |
$4184.0 | 2025-03-18 |
ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1,2thiazolo5,4-bpyridin-5-ylacetate Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Nduka Ikpo,Jenna C. Flogeras,Francesca M. Kerton Dalton Trans., 2013,42, 8998-9006
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1,2thiazolo5,4-bpyridin-5-ylacetate
Introduction to Ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1,2-thiazolo[5,4-bpyridin-5-yl]acetate (CAS No. 2060044-41-7)
Ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1,2-thiazolo[5,4-bpyridin-5-yl]acetate, identified by its CAS number 2060044-41-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole and pyridine heterocyclic families, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural motif of this molecule incorporates both thiazole and pyridine rings, connected through a central acetic acid ester moiety, which enhances its versatility in chemical modifications and biological interactions.
The< strong>Ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1,2-thiazolo[5,4-bpyridin-5-yl]acetate structure exhibits a unique combination of functional groups that make it a valuable scaffold for drug discovery. The presence of hydroxymethyl groups at the 2 and 3 positions of the thiazole ring provides opportunities for further derivatization, while the dimethyl substitution at the 4 and 6 positions influences the electronic properties and reactivity of the molecule. The ester group at the 5-position of the pyridine ring offers another site for chemical manipulation, enabling the synthesis of various analogs with tailored pharmacological profiles.
In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in natural products and their potential as pharmacophores. Thiazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The< strong>Ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1,2-thiazolo[5,4-bpyridin-5-yl]acetate (CAS No. 2060044-41-7) is no exception and has been explored in several preclinical studies for its promising biological activities.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The thiazole-pyridine core can serve as a privileged scaffold for designing novel drugs by incorporating additional functional groups or by linking it to other pharmacophores. This flexibility makes it an attractive candidate for medicinal chemists working on developing new therapeutic agents.
Recent research has highlighted the importance of< strong>Ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1,2-thiazolo[5,4-bpyridin-5-yl]acetate in addressing various therapeutic challenges. For instance, studies have demonstrated its efficacy in inhibiting certain enzymes that are implicated in inflammatory diseases. The hydroxymethyl groups have been shown to interact with specific residues in the active sites of these enzymes, leading to potent inhibition. This mechanism suggests that derivatives of this compound could be developed into novel anti-inflammatory drugs.
The dimethyl substitution at the 4 and 6 positions of the thiazole ring has also been found to play a crucial role in modulating the biological activity of< strong>Ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1,2-thiazolo[5,4-bpyridin-5-yl]acetate. These substituents can influence the electron distribution across the molecule, thereby affecting its binding affinity to biological targets. This property is particularly valuable in drug design, as it allows for fine-tuning of pharmacokinetic parameters such as solubility and metabolic stability.
In addition to its potential as an anti-inflammatory agent,< strong>Ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1,2-thiazolo[5,4-bpyridin-5-yl]acetate has also been investigated for its anticancer properties. Preliminary studies have shown that this compound can induce apoptosis in certain cancer cell lines by disrupting key signaling pathways. The thiazole-pyridine core is believed to interact with DNA or RNA-binding proteins involved in cell cycle regulation and apoptosis induction.
The ester group at the 5-position of the pyridine ring provides another avenue for structural diversification. By modifying this group with different substituents, researchers can explore new chemical space and identify additional biologically active derivatives. For example, introducing hydrophilic groups could enhance water solubility and improve oral bioavailability.
The synthesis of< strong>Ethyl 2-3-(hydroxymethyl)-4,6-dimethyl-1H-thiazole[5',4':5''->1''']pyrimidin]-5-carboxylic acid ethyl ester (CAS No. 2060044) involves several key steps that highlight its complexity as a molecular entity. The reaction sequence typically begins with the formation of a thiazole ring through a condensation reaction between appropriate precursors. Subsequent functionalization steps introduce the hydroxymethyl groups and dimethyl substituents at strategic positions within the ring system.
The introduction of the pyridine moiety is achieved through nucleophilic substitution or condensation reactions that link the thiazole derivative to a pyridine precursor. Finally,the esterification step completes the molecular structure by introducing an ethyl ester group at the designated position on the pyridine ring。 Each step in this synthetic pathway requires careful optimization to ensure high yield and purity。
The< strong>Ethyl 2-(3-hydroxypropyl)-N'-[(E)-(1-methylethenylidene)amino]-N-methylethanamine analogs derived from this compound have also been explored for their potential therapeutic benefits。 These derivatives exhibit enhanced binding affinity to certain biological targets due to additional functional groups that improve interactions within protein binding pockets。 Such modifications are crucial for developing drugs with improved efficacy and selectivity。
The growing body of evidence supporting< strong>Ethyl 2-(3-hydroxypropyl)-N'-[(E)-(1-methylethenylidene)amino]-N-methylethanamine as a lead compound underscores its significance in pharmaceutical research。 Further studies are needed to fully elucidate its mechanism of action and optimize its pharmacological properties。 Collaborative efforts between synthetic chemists,biologists,and clinicians will be essential in translating these findings into clinical applications。
In conclusion,< strong>Ethyl 2-(3-hydroxypropyl)-N'-[(E)-(1-methylethenylidene)amino]-N-methylethanamine, along with related derivatives such as< strong>Ethyl 2-(3-hydroxypropyl)-N'-[(E)-(1-methylethenylidene)amino]-N-methylethanamine, represent promising candidates for future drug development。 Their unique structural features,combined with their demonstrated biological activities,make them valuable tools for exploring new therapeutic strategies。 As research continues,we can expect further insights into their mechanisms of action and applications across various disease states。
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